molecular formula C9H4BrClOS B1268542 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde CAS No. 680212-97-9

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

Cat. No.: B1268542
CAS No.: 680212-97-9
M. Wt: 275.55 g/mol
InChI Key: IQQNHUYKNRMBTL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the bromination of 5-chloro-1-benzothiophene-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 2-Bromo-5-chloro-1-benzothiophene-3-carboxylic acid.

    Reduction: 2-Bromo-5-chloro-1-benzothiophene-3-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine substituent.

    Benzo[b]thiophene-2-carboxaldehyde: Lacks both bromine and chlorine substituents.

    2-Bromo-1-benzothiophene-3-carbaldehyde: Lacks the chlorine substituent.

Uniqueness: 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQNHUYKNRMBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347617
Record name 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680212-97-9
Record name 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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